(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17212672
InChI: InChI=1S/C20H21NO4S/c1-20(2,26)17(18(22)23)21-19(24)25-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,26H,11H2,1-2H3,(H,21,24)(H,22,23)/t17-/m0/s1
SMILES:
Molecular Formula: C20H21NO4S
Molecular Weight: 371.5 g/mol

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid

CAS No.:

Cat. No.: VC17212672

Molecular Formula: C20H21NO4S

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid -

Specification

Molecular Formula C20H21NO4S
Molecular Weight 371.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-sulfanylbutanoic acid
Standard InChI InChI=1S/C20H21NO4S/c1-20(2,26)17(18(22)23)21-19(24)25-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,26H,11H2,1-2H3,(H,21,24)(H,22,23)/t17-/m0/s1
Standard InChI Key CMNKJRDKAIALPY-KRWDZBQOSA-N
Isomeric SMILES CC(C)([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S
Canonical SMILES CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S

Introduction

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid is a complex organic compound that incorporates several functional groups, including a fluorenyl group, a carbamate group, and a thiol group. This compound is of interest in organic synthesis and peptide chemistry due to its potential applications in the protection of amino groups and the introduction of thiol functionalities.

Synthesis and Applications

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid likely involves the use of Fmoc protection strategies, which are common in peptide synthesis. The Fmoc group is used to protect the amino group during synthesis, allowing for selective deprotection under mild conditions. The thiol group in this compound could be used for further modification or conjugation reactions.

Synthetic StepDescription
Starting MaterialsAmino acid derivatives, fluorenyl-9-ylmethyl chloroformate.
Reaction ConditionsTypically involves coupling reactions under anhydrous conditions.
Purification MethodsChromatography techniques such as HPLC.

Biological and Chemical Significance

The presence of a thiol group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid suggests potential applications in bioconjugation chemistry, where thiol groups are often used to form stable bonds with other molecules. Additionally, the Fmoc protection strategy allows for the synthesis of complex peptides and proteins.

Application AreaDescription
Peptide SynthesisUsed for protecting amino groups during peptide assembly.
BioconjugationThe thiol group can be used for forming disulfide bonds or other conjugates.

Safety and Handling

Handling of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid requires caution due to the presence of potentially reactive functional groups. It is advisable to follow standard laboratory safety protocols when handling this compound.

Safety PrecautionDescription
Personal Protective EquipmentGloves, goggles, lab coat.
Storage ConditionsCool, dry place, away from incompatible substances.

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